Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a naphthofuran moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The naphthofuran moiety is then synthesized separately and coupled with the piperidine derivative. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate each step of the reaction sequence.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow the compound to bind to receptors or enzymes, potentially inhibiting their activity. The naphthofuran moiety may also play a role in the compound’s biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
4-Benzylpiperidine: A simpler compound with a similar piperidine ring and benzyl group but lacking the naphthofuran moiety.
Naphthofuran derivatives: Compounds that contain the naphthofuran moiety but differ in other structural elements.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-3-33-29(32)25-19(2)34-28-23-12-8-7-11-22(23)27(31)24(26(25)28)18-30-15-13-21(14-16-30)17-20-9-5-4-6-10-20/h4-12,21,31H,3,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVVCMXOMYIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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